molecular formula C18H17NO3 B11017324 (2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide

Cat. No.: B11017324
M. Wt: 295.3 g/mol
InChI Key: CVLXIBCWRXRJBR-VQHVLOKHSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dimethylphenyl Group: This step involves the use of Friedel-Crafts alkylation to attach the dimethylphenyl group to the benzodioxole ring.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to form the prop-2-enamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the dimethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or dimethylphenyl derivatives.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)prop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)prop-2-enamide

Uniqueness

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H17NO3/c1-12-4-3-5-15(13(12)2)19-18(20)9-7-14-6-8-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b9-7+

InChI Key

CVLXIBCWRXRJBR-VQHVLOKHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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